molecular formula C8H12N2O2 B2603704 (2-Propan-2-yloxypyrimidin-5-yl)methanol CAS No. 1862942-08-2

(2-Propan-2-yloxypyrimidin-5-yl)methanol

Cat. No.: B2603704
CAS No.: 1862942-08-2
M. Wt: 168.196
InChI Key: BZWQMTWQUBEFSD-UHFFFAOYSA-N
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Description

(2-Propan-2-yloxypyrimidin-5-yl)methanol is a chemical compound with the molecular formula C8H12N2O2 It is known for its unique structure, which includes a pyrimidine ring substituted with a methanol group and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Propan-2-yloxypyrimidin-5-yl)methanol typically involves the reaction of pyrimidine derivatives with isopropanol under specific conditions. One common method includes the use of a base catalyst to facilitate the substitution reaction, where the hydroxyl group of methanol is replaced by the isopropoxy group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(2-Propan-2-yloxypyrimidin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products Formed

    Oxidation: The major products include pyrimidine carboxylic acids and aldehydes.

    Reduction: The major products include reduced pyrimidine derivatives.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted pyrimidine compounds.

Scientific Research Applications

(2-Propan-2-yloxypyrimidin-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Propan-2-yloxypyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-2-propan-2-yloxypyrimidin-5-yl)methanol
  • (2-Isopropoxypyrimidin-5-yl)methanol

Uniqueness

(2-Propan-2-yloxypyrimidin-5-yl)methanol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2-propan-2-yloxypyrimidin-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(2)12-8-9-3-7(5-11)4-10-8/h3-4,6,11H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWQMTWQUBEFSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=N1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1862942-08-2
Record name [2-(propan-2-yloxy)pyrimidin-5-yl]methanol
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